methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate
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Overview
Description
Methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate is a chemical compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a chlorosulfonyl group attached to the benzopyran ring, which imparts unique chemical properties and reactivity
Preparation Methods
The synthesis of methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate typically involves the chlorosulfonation of the corresponding benzopyran derivative. The synthetic route generally includes the following steps:
Starting Material: The synthesis begins with the preparation of the benzopyran core structure, which can be obtained through various methods, such as cyclization of appropriate precursors.
Chlorosulfonation: The benzopyran derivative is treated with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group at the desired position. This reaction is typically carried out at low temperatures to prevent decomposition and side reactions.
Esterification: The resulting chlorosulfonylated benzopyran is then esterified with methanol to yield the final product, this compound
Chemical Reactions Analysis
Methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group is highly reactive towards nucleophiles, such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives.
Reduction: The compound can be reduced using reducing agents like tin(II) chloride to yield the corresponding sulfonic acid or thiol derivatives.
Hydrolysis: Hydrolysis of the ester group can be achieved under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid
Scientific Research Applications
Methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate has found applications in various scientific research fields:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of biologically active molecules, including potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as a versatile building block for the construction of complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and functional groups
Mechanism of Action
The mechanism of action of methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorosulfonyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of functionalized materials .
Comparison with Similar Compounds
Methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C11H11ClO5S |
---|---|
Molecular Weight |
290.72 g/mol |
IUPAC Name |
methyl 6-chlorosulfonyl-3,4-dihydro-2H-chromene-4-carboxylate |
InChI |
InChI=1S/C11H11ClO5S/c1-16-11(13)8-4-5-17-10-3-2-7(6-9(8)10)18(12,14)15/h2-3,6,8H,4-5H2,1H3 |
InChI Key |
MOTWENDJVUDMHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCOC2=C1C=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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